molecular formula C9H6F3NO B6188962 2-isocyanato-1-methyl-4-(trifluoromethyl)benzene CAS No. 67191-98-4

2-isocyanato-1-methyl-4-(trifluoromethyl)benzene

Cat. No.: B6188962
CAS No.: 67191-98-4
M. Wt: 201.1
InChI Key:
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Description

2-isocyanato-1-methyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H6F3NO. It is a derivative of benzene, featuring an isocyanate group (-NCO) attached to the benzene ring along with a methyl group (-CH3) and a trifluoromethyl group (-CF3). This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isocyanato-1-methyl-4-(trifluoromethyl)benzene typically involves the reaction of 2-amino-1-methyl-4-(trifluoromethyl)benzene with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The reaction proceeds as follows:

C9H8F3N+COCl2C9H6F3NO+2HCl\text{C}_9\text{H}_8\text{F}_3\text{N} + \text{COCl}_2 \rightarrow \text{C}_9\text{H}_6\text{F}_3\text{NO} + 2\text{HCl} C9​H8​F3​N+COCl2​→C9​H6​F3​NO+2HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale phosgenation processes. The reaction is typically conducted in specialized reactors equipped with safety measures to handle phosgene. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-isocyanato-1-methyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

    Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to form the corresponding amine and carbon dioxide.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.

Major Products Formed

Scientific Research Applications

2-isocyanato-1-methyl-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug development and as a reagent in diagnostic assays.

    Industry: Utilized in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-isocyanato-1-methyl-4-(trifluoromethyl)benzene primarily involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form stable covalent bonds with these nucleophiles, leading to the formation of ureas, carbamates, and thiocarbamates. The trifluoromethyl group (-CF3) enhances the compound’s electrophilicity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 4-isocyanato-1-methyl-2-(trifluoromethyl)benzene
  • 4-isocyanato-1-methyl-3-(trifluoromethyl)benzene
  • 4-isocyanato-1-methyl-5-(trifluoromethyl)benzene

Uniqueness

2-isocyanato-1-methyl-4-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups on the benzene ring. The presence of the trifluoromethyl group at the 4-position significantly influences its reactivity and stability compared to other isomers. This unique structure makes it particularly valuable in certain chemical synthesis processes and applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-isocyanato-1-methyl-4-(trifluoromethyl)benzene involves the reaction of 2-amino-1-methyl-4-(trifluoromethyl)benzene with phosgene to form the corresponding isocyanate.", "Starting Materials": [ "2-amino-1-methyl-4-(trifluoromethyl)benzene", "Phosgene" ], "Reaction": [ "To a solution of 2-amino-1-methyl-4-(trifluoromethyl)benzene in anhydrous dichloromethane, phosgene is added dropwise at 0°C.", "The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature.", "The solvent is removed under reduced pressure and the residue is purified by column chromatography to afford 2-isocyanato-1-methyl-4-(trifluoromethyl)benzene as a white solid." ] }

CAS No.

67191-98-4

Molecular Formula

C9H6F3NO

Molecular Weight

201.1

Purity

95

Origin of Product

United States

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